molecular formula C17H19NO4 B5868259 N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide

Cat. No.: B5868259
M. Wt: 301.34 g/mol
InChI Key: JPCTVLOKXVDTOF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with a 3,5-dimethoxyphenyl group and an ethoxy group at the para position

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-22-14-7-5-12(6-8-14)17(19)18-13-9-15(20-2)11-16(10-13)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCTVLOKXVDTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: 3,5-dimethoxyaniline and 4-ethoxybenzoyl chloride.

    Reaction: The reaction is carried out by mixing 3,5-dimethoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or chloroform.

    Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(3,5-dimethoxyphenyl)benzamide: Lacks the ethoxy group, which may affect its solubility and biological activity.

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Contains a bromine atom, which can influence its reactivity and potential as a drug candidate.

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.

Uniqueness: N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity, solubility, and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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